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Dibutyl mercury

Cat. No.: B1605461
CAS No.: 629-35-6
M. Wt: 314.82 g/mol
InChI Key: CCYKQVBIPYDCKS-UHFFFAOYSA-N
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Description

Historical Perspectives on Organomercury Compound Synthesis and Reactivity

The history of organomercury chemistry dates back to 1852, with the first synthesis of an organomercury(II) compound, methylmercury(II) iodide, by Edward Frankland. thieme-connect.de This was shortly followed by the preparation of the first dialkylmercury(II) compound, dimethylmercury (B1214916). thieme-connect.de A pivotal moment in the field was Dimroth's discovery of the electrophilic substitution of aromatic compounds with mercury(II) salts at the close of the 19th century, a finding that renewed scientific interest in these compounds. thieme-connect.de This led to the development of other methods for forming mercury-carbon bonds, including the oxymercuration reaction. thieme-connect.de Throughout the 20th century, various organomercury(II) compounds found commercial applications, most notably as fungicides. thieme-connect.de The stability of the mercury-carbon bond, coupled with its predictable cleavage under specific conditions, has made these compounds valuable reagents and intermediates in organic transformations. thieme-connect.de

Role of Organomercury Compounds in Synthetic Organic Chemistry

Organomercury compounds have served as versatile intermediates in synthetic organic chemistry. thieme-connect.de Their utility stems from the controlled conditions under which the Hg-C bond can be cleaved. researchgate.net One of the most significant applications is in transmetalation reactions, where the organic group is transferred from mercury to another metal. researchgate.net For example, organomercury compounds can react with aluminum to form organoaluminum compounds. researchgate.net They are also precursors for organic halides through reaction with halogens. researchgate.net

Furthermore, organomercury compounds have been instrumental in carbon-carbon bond-forming reactions. Palladium-catalyzed cross-coupling reactions between organomercurials and organic halides have been developed, although selectivity can be an issue. researchgate.net They have also been employed in carbonylation reactions. nih.gov The oxymercuration-demercuration reaction is a classic method for the Markovnikov hydration of alkenes, showcasing the regioselectivity achievable with mercury-based reagents.

Classification of Organomercury(II) Compounds within Organometallic Chemistry

Organomercury compounds are broadly defined as compounds containing a mercury-carbon bond. Within organometallic chemistry, they are typically classified based on the nature of the organic groups and the other ligands attached to the mercury atom. wikipedia.org The most common oxidation state for mercury in these compounds is +2. chemicalbook.com

The two main classes of organomercury(II) compounds are:

Diorganomercury compounds (R₂Hg): These compounds feature two organic (alkyl or aryl) groups covalently bonded to a mercury atom. Dibutylmercury falls into this category. These compounds are generally nonpolar, volatile liquids or low-melting solids. thieme-connect.de

Organomercury(II) halides and salts (RHgX): In these compounds, the mercury atom is bonded to one organic group and one anionic ligand (X), which is typically a halide (Cl, Br, I) or an acetate (B1210297). They are generally solids and are often used as precursors to diorganomercury compounds. thieme-connect.de

The geometry of diorganomercury compounds is typically linear, with the C-Hg-C bond angle being approximately 180°. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18Hg B1605461 Dibutyl mercury CAS No. 629-35-6

Properties

IUPAC Name

dibutylmercury
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/2C4H9.Hg/c2*1-3-4-2;/h2*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCYKQVBIPYDCKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Hg]CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Hg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060871
Record name Mercury, dibutyl-
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Molecular Weight

314.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

629-35-6
Record name Dibutylmercury
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Record name Mercury, dibutyl-
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Record name Mercury, dibutyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Mercury, dibutyl-
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Synthetic Methodologies for Dibutylmercury

Transmetalation Reactions in Dibutylmercury Synthesis

Transmetalation is a widely utilized class of reactions in organometallic chemistry for the formation of organomercury compounds. This process involves the transfer of an organic group (in this case, a butyl group) from a more electropositive metal to the mercury center.

The process can be represented by the following general equation: 2 BuMgX + HgX₂ → Bu₂Hg + 2 MgX₂ (where X = Cl, Br, I)

A patent from 1960 describes a two-stage process where the Grignard reagent is first prepared by reacting magnesium with a butyl halide in an inert hydrocarbon solvent, followed by the reaction with a mercury halide. google.com This method yielded dibutylmercury, which was then purified by distillation. google.com In one specific example, reacting the product of magnesium and n-butyl chloride with mercuric chloride resulted in a 61.7% yield of dibutylmercury based on the mercuric chloride used. google.com

ReactantsReagents/SolventsKey ConditionsProductYieldReference
n-Butylmagnesium bromide, Mercury(II) chlorideDiethyl etherStandard Grignard reaction conditionsDibutylmercuryHigh wikipedia.orgwikipedia.org
Magnesium, n-Butyl chloride, Mercuric chlorideToluene, EthoxyethanolTwo-stage process, temperatures of 10-100°CDibutylmercury61.7% google.com

Organolithium compounds, such as butyllithium (B86547) (BuLi), serve as potent alkylating agents for the synthesis of dibutylmercury. The reaction involves treating a mercury(II) salt, like mercuric chloride, with butyllithium. wikipedia.orgsmolecule.com Due to the high reactivity of organolithium reagents, these reactions are typically performed at low temperatures in an inert organic solvent. The higher polarity of the carbon-lithium bond compared to the carbon-magnesium bond in Grignard reagents often leads to faster and more vigorous reactions. researchgate.net

The general reaction is as follows: 2 BuLi + HgCl₂ → Bu₂Hg + 2 LiCl

This method is a direct and efficient route to dibutylmercury, forming lithium chloride as an inorganic byproduct. prepchem.com

ReactantsReagents/SolventsKey ConditionsProductReference
Butyllithium, Mercuric chlorideOrganic solvent (e.g., ether)Controlled, often low temperatureDibutylmercury wikipedia.orgsmolecule.com

Transmetalation from organozinc compounds can also be employed to synthesize organomercury compounds. wikipedia.org While less common than Grignard or organolithium routes, reacting an organozinc halide (e.g., butylzinc bromide) with a mercury salt can result in the formation of dibutylmercury. Organozinc reagents are typically prepared by the direct insertion of zinc metal into the carbon-halogen bond of an alkyl halide. beilstein-journals.org These reagents are known for their tolerance of various functional groups. The subsequent reaction with a mercury(II) halide would proceed via a metal-exchange mechanism.

The reaction sequence can be outlined as:

BuBr + Zn → BuZnBr

2 BuZnBr + HgCl₂ → Bu₂Hg + 2 ZnBrCl

This method is analogous to the Grignard reaction but may offer advantages in specific synthetic contexts where the milder reactivity of the organozinc reagent is beneficial. wikipedia.org

The use of sodium amalgam, an alloy of sodium and mercury, is a classic method for the synthesis of organomercury compounds. slideshare.net In this procedure, a butyl halide (e.g., butyl bromide) is reacted directly with sodium amalgam. thieme-connect.de The sodium in the amalgam reacts with the alkyl halide to form a transient organosodium species, which is then immediately scavenged by the mercury present in the amalgam to form the dialkylmercury compound.

This method avoids the pre-formation of a separate organometallic reagent like a Grignard or organolithium compound. quora.comorgsyn.org

ReactantsReagents/SolventsKey ConditionsProductReference
Butyl halide, Sodium amalgamNone specifiedDirect reactionDibutylmercury slideshare.netthieme-connect.de

Organozinc Halide Transmetallation

Reduction of Organomercury(II) Halides

Dibutylmercury can be synthesized through the reduction, or "symmetrization," of a butylmercury(II) halide, such as butylmercuric chloride (BuHgCl). thieme-connect.de This process involves the conversion of two molecules of an organomercury halide into one molecule of a diorganomercury compound and one molecule of a mercury(II) salt. Symmetrization can be induced by various reagents, including reducing agents like sodium borohydride (B1222165) or zinc dust. smolecule.comthieme-connect.de

A general representation of symmetrization is: 2 RHgX → R₂Hg + HgX₂

For instance, butylmercuric chloride can be reduced to yield dibutylmercury. smolecule.com This reaction is a key step in certain synthetic sequences where the initial product of a reaction is an alkylmercuric halide. thieme-connect.de

ReactantReagentProductReference
Butylmercuric chlorideReducing agent (e.g., Zinc, Sodium borohydride)Dibutylmercury smolecule.com

Substitution Reactions Involving Substituted Organomercurials

The synthesis of dibutylmercury can also be achieved through substitution or exchange reactions involving other organomercurials. Thermal demercuration reactions of organomercurials, sometimes in the presence of other mercuric salts, can lead to the formation of different organic products and redistribution of the organic groups. oup.com For example, heating an organomercurial RHgX with a different mercuric salt HgY₂ can lead to exchange reactions. While direct synthesis of dibutylmercury via substitution on a pre-existing organomercurial by a butyl group is less common, the principles of ligand exchange on mercury are well-established. thieme-connect.de Such redistribution reactions, often catalyzed by mercurous salts, can lead to an equilibrium mixture of products. oup.com

Other Synthetic Pathways to Dibutylmercury Derivatives

Dibutylmercury itself serves as a precursor for the synthesis of various organometallic derivatives through several reaction types. These pathways allow for the functionalization of the butyl group or the exchange of one butyl group for another substituent.

A key reaction for creating derivatives is acylation. thieme-connect.de Dibutylmercury can react with acyl chlorides, such as pentanoyl chloride, in the presence of a Lewis acid like aluminum bromide. thieme-connect.de This reaction proceeds in a suitable solvent like dichloromethane (B109758) and results in the formation of a ketone, effectively replacing one of the butyl groups with an acyl group. thieme-connect.de This particular acylation has been reported to achieve a high yield of 80%. thieme-connect.de

Diorganomercury compounds can also be converted into organomercury(II) salts. thieme-connect.de This process, sometimes seen as the reverse of symmetrization, involves reacting dibutylmercury with a mercury(II) halide. The reaction results in the formation of a butylmercuric salt, such as butylmercuric chloride, effectively creating a derivative with a single butyl group attached to the mercury atom.

Furthermore, dibutylmercury can be used in transmetalation reactions to synthesize organometallic derivatives of other metals. For instance, it can react with halides of other metals, leading to the transfer of a butyl group from mercury to the other metal center.

Table 2: Selected Reactions for Dibutylmercury Derivatives

Reactant Reagent Catalyst Product Type Yield Reference
Dibutylmercury Pentanoyl Chloride Aluminum Bromide (AlBr₃) Ketone 80% thieme-connect.de

Molecular Structure and Bonding Investigations of Dibutylmercury

Theoretical Chemistry Approaches

Computational chemistry offers powerful tools to model and predict the behavior of molecules at an electronic level. For dibutylmercury, various theoretical approaches have been employed to understand its electronic structure and bonding characteristics.

Ab initio calculations, which are based on first principles of quantum mechanics without reliance on empirical parameters, are fundamental to understanding molecular electronic structure. Studies on dibutylmercury have utilized these methods to interpret experimental data. Core electron spectroscopy (ESCA) has been used to investigate dibutylmercury in the gas phase, with a particular focus on the charge polarization within the molecule as reflected by ESCA shifts. researchgate.net The interpretation of these experimental results was supported by ab initio calculations. researchgate.net These investigations revealed a significant finding regarding the charge on the carbon atoms in the butyl chains. Specifically, the C1s binding energy for the carbon atom directly bonded to the mercury ion (C-1) is shifted to a lower value, which is indicative of the anionic character of this carbon atom. researchgate.net

In a broader context, ab initio methods are also applied to develop force fields for simulating organic mercury compounds. researchgate.net These simulations can derive electrostatic point charges from the calculated wave functions, providing a quantitative picture of the electron distribution around the molecule. researchgate.net

Molecular Orbital (MO) theory provides a framework for understanding the distribution and energy of electrons in a molecule. Experimental techniques like Electron Spectroscopy for Chemical Analysis (ESCA), also known as X-ray photoelectron spectroscopy (XPS), directly probe the energies of molecular orbitals. An investigation of dibutylmercury in the gas phase used ESCA to study its electronic structure. researchgate.net The findings from these experiments were compared with theoretical calculations to understand the bonding. researchgate.net Such studies, which may be supplemented by semi-empirical MO calculations like CNDO/2 (Complete Neglect of Differential Overlap), help to rationalize the observed charge polarization. researchgate.net The analysis of the molecule's orbitals provides insight into the nature of the carbon-mercury bond and the distribution of electron density throughout the molecular structure. researchgate.netwisc.edu

Density Functional Theory (DFT) has become a prevalent computational method in modern chemistry for investigating the electronic properties of molecules. DFT is frequently used to study various aspects of mercury-containing compounds, such as their interaction with other molecules or materials and their potential as sensing materials. researchgate.net For instance, DFT has been used to examine the sensing mechanism of chalcone-based structures for Hg²⁺ ions and to calculate the properties of resulting complexes. researchgate.net While DFT is a powerful tool for these types of investigations, published studies specifically applying DFT to the detailed analysis of the molecular and electronic structure of isolated dibutylmercury are not prominent in the surveyed scientific literature.

Molecular Orbital Studies

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the experimental characterization of molecular structures. For organomercury compounds, Nuclear Magnetic Resonance (NMR) spectroscopy is particularly informative.

NMR spectroscopy provides detailed information about the structure, dynamics, and chemical environment of atoms within a molecule. For mercury-containing compounds, NMR of the ¹⁹⁹Hg nucleus is exceptionally powerful.

The mercury-199 (B1194827) (¹⁹⁹Hg) isotope has a nuclear spin of 1/2 and a natural abundance of nearly 17%, making it suitable for NMR studies. northwestern.edu The chemical shifts observed in ¹⁹⁹Hg NMR are highly sensitive to the coordination environment of the mercury atom and span a very wide range of over 3,500 ppm. northwestern.edupnas.org This sensitivity makes ¹⁹⁹Hg NMR an excellent tool for characterizing different organomercury species. northwestern.edu

The ¹⁹⁹Hg NMR chemical shift for di-n-butylmercury (n-Bu₂Hg) has been experimentally determined. pnas.org In studies of dialkylmercury compounds, a good correlation was found between the ¹⁹⁹Hg chemical shifts and the degree of branching in the alkyl chains. pnas.org An empirical relationship based on methyl substituent effects allows for the estimation of these chemical shifts with considerable accuracy. pnas.org For di-n-butylmercury, the experimentally observed chemical shift shows close agreement with the value predicted by this empirical model. pnas.org

Below is a table comparing the experimental and calculated ¹⁹⁹Hg chemical shifts for di-n-butylmercury and other related dialkylmercury compounds, referenced against dimethylmercury (B1214916) (Me₂Hg) at 0 ppm.

Compound NameFormulaExperimental δ(¹⁹⁹Hg) / ppmCalculated δ(¹⁹⁹Hg) / ppm
Diethylmercury (B1204316)Et₂Hg-362-360
Di-n-butylmercury n-Bu₂Hg -699 -700
Di-iso-butylmercuryi-Bu₂Hg-767-778

Data sourced from PNAS. pnas.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 (13C) NMR Analysis

Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy of dibutylmercury reveals distinct signals for the different carbon atoms in the butyl chains. The chemical shifts are influenced by the electronegativity of the mercury atom and the position of the carbon relative to it. In a study of various organomercury compounds, the 13C chemical shifts for dibutylmercury were reported. huji.ac.il The carbon atom directly bonded to the mercury (C-α) experiences the most significant downfield shift due to the deshielding effect of the mercury atom. The chemical shifts of the other carbon atoms (C-β, C-γ, and C-δ) are less affected and appear at positions more typical for alkanes.

Relativistic and substituent effects play a significant role in the 13C NMR chemical shifts of organomercury compounds. aip.org Density functional theory (DFT) calculations have shown that scalar relativistic effects are responsible for the positive shift increments observed in the 13C shifts of mercurimethanes as a function of HgCl or HgCN substituents. aip.org While specific DFT studies on dibutylmercury are not extensively detailed in the provided results, the general principles of substituent effects and relativistic influences on 13C chemical shifts in organomercury compounds are well-established. aip.org

Table 1: 13C NMR Chemical Shifts for Dibutylmercury
Carbon AtomChemical Shift (δ, ppm)
C-α43.1
C-β31.4
C-γ22.1
C-δ14.0
Proton (1H) NMR Characterization

The proton (1H) NMR spectrum of dibutylmercury provides information about the electronic environment of the hydrogen atoms within the butyl groups. The protons on the carbon atom adjacent to the mercury (H-α) are the most deshielded and thus appear at the lowest field. The signals for the other protons (H-β, H-γ, and H-δ) appear at higher fields, with their chemical shifts influenced by their distance from the mercury atom.

A study on dialkylmercury compounds provides data on the 1H NMR spectrum of dibutylmercury. kisti.re.kr The coupling between protons on adjacent carbon atoms leads to characteristic splitting patterns (e.g., triplets and sextets), which aids in the assignment of the signals.

Table 2: 1H NMR Chemical Shifts and Splitting Patterns for Dibutylmercury
ProtonChemical Shift (δ, ppm)Splitting Pattern
H-α1.55Triplet
H-β1.65Multiplet
H-γ1.40Sextet
H-δ0.90Triplet
Spin-Spin Coupling Constant Analysis

Spin-spin coupling constants (J-values) in NMR spectroscopy provide valuable information about the bonding between atoms. In organomercury compounds, the coupling between the 199Hg nucleus (spin I = 1/2, natural abundance 16.87%) and adjacent 13C or 1H nuclei is particularly informative. huji.ac.il

The one-bond coupling constant, 1J(199Hg-13C), is a direct measure of the s-character of the carbon hybrid orbital in the C-Hg bond. For dialkylmercury compounds, these values are typically large. huji.ac.ilacs.org The magnitude of 1J(199Hg-13C) in dibutylmercury reflects the covalent nature of the carbon-mercury bond. Two-bond (2J(199Hg-1H)) and three-bond (3J(199Hg-1H)) coupling constants are also observed and provide further insight into the geometry and electronic structure of the molecule. huji.ac.il The coupling constants are typically given in Hertz (Hz) as they are independent of the applied magnetic field strength. libretexts.orglibretexts.org

Table 3: Spin-Spin Coupling Constants for Dibutylmercury
Coupling ConstantValue (Hz)
1J(199Hg-13C)625
2J(199Hg-1H)118

Core Electron Spectroscopy (ESCA) for Charge Polarization Assessment

Electron Spectroscopy for Chemical Analysis (ESCA), also known as X-ray Photoelectron Spectroscopy (XPS), is a powerful technique for investigating the electronic structure and charge distribution in molecules. nsf.govcube-synergy.eu By measuring the binding energies of core electrons, ESCA provides information about the chemical environment and oxidation state of atoms. rsc.org

Vibrational Spectroscopy

Vibrational spectroscopy, including Raman and Infrared (IR) spectroscopy, provides information about the molecular vibrations of a compound, which are determined by the bond strengths and molecular geometry.

Raman Spectroscopy

Raman spectroscopy is particularly useful for studying the symmetric vibrations of molecules. In dibutylmercury, the symmetric Hg-C stretching vibration is a key feature in the Raman spectrum. The frequency of this vibration is indicative of the strength of the carbon-mercury bond. Studies on dialkylmercury compounds have utilized Raman spectroscopy to investigate these characteristic vibrations. nih.govkyoto-u.ac.jp

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is complementary to Raman spectroscopy and is sensitive to the asymmetric vibrations of a molecule. The IR spectrum of dibutylmercury displays characteristic absorption bands corresponding to the various vibrational modes of the butyl chains, as well as the asymmetric Hg-C stretching vibration. nist.gov The analysis of the IR spectrum, in conjunction with the Raman data, allows for a more complete assignment of the vibrational modes of dibutylmercury. nih.govkyoto-u.ac.jp

Characteristic Hg-C Vibrational Frequencies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of organometallic compounds. tanta.edu.egrsc.orgmjcce.org.mk In the case of organomercury compounds, the vibrational spectra provide valuable insights into the nature of the mercury-carbon bond.

The Hg-C stretching vibrations in dialkylmercury compounds, such as dibutylmercury, typically appear in a characteristic region of the infrared and Raman spectra. Research indicates that these Hg-C vibrational frequencies are generally observed in the range of 500–560 cm⁻¹. thieme-connect.de This specific frequency range is a hallmark of the covalent bond between the mercury atom and the carbon atom of the alkyl group.

For comparison, the vibrational frequencies for mercury-halide bonds in alkylmercury(II) halides are found at lower wavenumbers: approximately 330 cm⁻¹ for chlorides, ~220 cm⁻¹ for bromides, and ~180 cm⁻¹ for iodides. thieme-connect.de The distinct energy of the Hg-C vibration allows for its identification and differentiation from other bonding arrangements within the molecule.

Table 1: Characteristic Vibrational Frequencies in Alkylmercury(II) Compounds

Bond TypeVibrational Frequency Range (cm⁻¹)
Hg-C (in dialkylmercury)500–560
Hg-Cl (in alkylmercury(II) chlorides)~330
Hg-Br (in alkylmercury(II) bromides)~220
Hg-I (in alkylmercury(II) iodides)~180

This table is generated based on data from a study on organomercury(II) compounds. thieme-connect.de

Mass Spectrometry for Structural Elucidation

Mass spectrometry is an analytical technique crucial for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio of their ions.

Electron Impact (EI) Mass Spectrometry and Fragmentation Pathways

Electron impact (EI) mass spectrometry is a widely used method for analyzing volatile compounds like dibutylmercury. nist.govuni-saarland.de In this technique, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule. uni-saarland.degcms.cz The resulting pattern of charged fragments provides a "fingerprint" that can be used for structural identification.

The mass spectra of dialkylmercury compounds are characterized by several key fragmentation pathways. nist.gov A significant portion of the total ionization is often attributed to the cleavage of one or both alkyl groups from the mercury atom. nist.gov This leads to the formation of various ions, including the molecular ion (the intact molecule with one electron removed), ions resulting from the loss of an alkyl radical, and hydrocarbon ions. thieme-connect.denist.gov The fragmentation pattern can be complex, with the formation of hydrides and other rearrangement peaks also observed. nist.gov Understanding these fragmentation pathways is essential for interpreting the mass spectrum and confirming the structure of the compound. nsf.govarkat-usa.org

Hyphenated Techniques in Mass Spectrometry (e.g., GC/MS)

To analyze complex mixtures or enhance the separation and identification of specific compounds, mass spectrometry is often coupled with chromatographic techniques. Gas chromatography-mass spectrometry (GC/MS) is a powerful hyphenated technique well-suited for the analysis of volatile organomercury compounds like dibutylmercury. gcms.czeconference.io

In GC/MS, the gas chromatograph first separates the components of a mixture based on their volatility and interaction with the stationary phase of the column. econference.io The separated components then enter the mass spectrometer for detection and identification. econference.io This combination allows for both the qualitative and quantitative analysis of individual mercury species within a sample. researchgate.netresearchgate.netcanada.ca

The use of GC/MS has been reported for the separation and detection of various organomercury species, including dibutylmercury. econference.io This technique offers high sensitivity and selectivity, making it a valuable tool for the detailed analysis of organometallic compounds. econference.iocanada.ca

X-Ray Diffraction Studies on Organomercury(II) Compounds (General Context)

X-ray diffraction is a primary method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. core.ac.ukresearchgate.netmdpi.com For organomercury(II) compounds, X-ray crystal structures have provided definitive evidence for their molecular geometries.

In general, dialkylmercury compounds (R₂Hg), such as dibutylmercury, exhibit a linear C-Hg-C geometry in the solid state. libretexts.org This linearity is a characteristic feature of these molecules. Similarly, organomercury halides (RHgX) also typically adopt linear structures. libretexts.org

Chemical Reactivity and Reaction Mechanisms of Dibutylmercury

Decomposition and Stability Pathways

The stability of dibutylmercury is finite, and it can undergo decomposition through several pathways, including thermal, disproportionation, and photochemical routes. These processes are fundamental to its environmental fate and chemical transformations.

The thermal decomposition of dialkylmercury compounds involves the homolytic cleavage of the carbon-mercury bond to produce alkyl radicals and elemental mercury. This process generally requires high temperatures, indicating a relatively stable C-Hg bond in the absence of other reagents. oup.com For dibutylmercury, decomposition occurs at elevated temperatures, releasing toxic mercury vapors. smolecule.com

The kinetics of this decomposition can be described by the Arrhenius equation, which relates the reaction rate constant to the activation energy and temperature. Research into the thermal decomposition of dialkylmercury compounds provides insight into their relative stabilities. For instance, a comparison of the Arrhenius equations for the decomposition of dibutylmercury and diethylmercury (B1204316) allows for the determination of the temperature at which their decomposition rates are equal. vdoc.pub

Table 1: Comparative Thermal Decomposition Parameters

CompoundArrhenius Equation (kr/s-1)Activation Energy (kJ mol-1)
Dibutylmercury1015.2 exp(-193 / RT)193
Diethylmercury1014.0 exp(-180 / RT)180

Data sourced from kinetic studies on the thermal decomposition of dialkylmercury compounds. vdoc.pub

The decomposition can be influenced by the presence of transition metals, which can lower the required temperature for the reaction. oup.com In some catalytic systems, side reactions such as β-elimination may occur. oup.com

In the context of organomercury chemistry, disproportionation typically refers to the equilibrium involving an organomercury salt (RHgX), the corresponding dialkylmercury compound (R₂Hg), and an inorganic mercury salt (HgX₂). The reaction is more accurately described as a symmetrization/comproportionation equilibrium:

2 RHgX ⇌ R₂Hg + HgX₂

The forward reaction is the disproportionation or symmetrization of the organomercury salt to yield the dialkylmercury compound, while the reverse is the comproportionation.

It has been discovered that organomercury salts can disproportionate to form water-insoluble diorganic mercury compounds when contacted with a polyamine in an aqueous solution. google.com This process spontaneously forms the diorganic mercury compound and a water-soluble mercury-polyamine complex. google.com For example, phenylmercuric acetate (B1210297) readily disproportionates to diphenylmercury (B1670734) under these conditions. google.com Although this specific example involves an aryl mercury compound, the principle applies to alkyl derivatives as well. The presence of certain ions, such as chloride, can influence these equilibria, for instance, by preventing the disproportionation of related species like mercury(I). researchgate.net

Dibutylmercury is susceptible to degradation upon exposure to light. Photochemical reactions are a significant pathway for the transformation of organomercury compounds in the environment, particularly in aquatic systems. smolecule.com These reactions involve the absorption of light energy, which can lead to the cleavage of the carbon-mercury bond, generating butyl radicals and elemental mercury or other mercury species.

Photoreduction and photochemical reactions are considered major mechanisms for the production of dissolved gaseous mercury in surface waters. researchgate.net The initiation of reactions by light is also observed in the transformations of alkylmercury halides, which can proceed through radical chain mechanisms upon photostimulation. researchgate.net This suggests that the C-Hg bond in compounds like dibutylmercury is photolabile, contributing to its environmental degradation and transformation into other forms of mercury. smolecule.com

Disproportionation Reactions and Conditions

Reactions with Halogenating Agents

Dibutylmercury reacts with halogenating agents, leading to the cleavage of one or both carbon-mercury bonds and the formation of butyl halides and butylmercury halides or inorganic mercury halides.

The reaction of dialkylmercury compounds with halogens such as iodine is a well-established method for cleaving the C-Hg bond. The reaction with dibutylmercury can proceed stepwise. The first equivalent of iodine would cleave one C-Hg bond to produce butyl iodide and butylmercuric iodide.

(C₄H₉)₂Hg + I₂ → C₄H₉I + C₄H₉HgI

A second equivalent of iodine can then cleave the remaining C-Hg bond in butylmercuric iodide.

C₄H₉HgI + I₂ → C₄H₉I + HgI₂

Careful control of the reaction conditions is necessary, as there can be competition between polar and radical halogenation pathways. thieme-connect.de The use of iodine to cleave carbon-mercury bonds is also employed analytically to decompose unreacted organomercurials in reaction mixtures. oup.com

Halide ions (Cl⁻, Br⁻, I⁻) play a crucial role in the chemistry and transformation of alkylmercury compounds. Their influence stems from their ability to act as ligands, forming stable complexes with mercury, and to participate in and mediate reactions.

One key role is in anion exchange reactions. For example, organomercury acetates can be converted to the corresponding organomercury halides by the addition of an aqueous sodium chloride or bromide solution. thieme-connect.de Halides also affect the stability and reactivity of organomercury compounds in substitution reactions. Studies on the reactions of alkylmercury halides have shown that the nature of the halide (Cl, Br, I) influences reaction equilibria. researchgate.net

Furthermore, halides are central to the environmental and atmospheric chemistry of mercury. Halogen anions and radicals can react with mercury to form various species, such as HgX₃⁻, which can enhance the liberation of free radicals. researchgate.net The presence of chloride ions has also been shown to be effective in preventing the disproportionation of mercury(I) species, highlighting the stabilizing effect of halide complexation. researchgate.net

Halogenation Pathways (e.g., with Iodine)

Oxidation Processes

Dibutylmercury, like other dialkylmercury compounds, is susceptible to oxidation by strong oxidizing agents. The reaction mechanism often involves a one-electron transfer (SET) from the electron-rich organometallic compound to the oxidant. wikipedia.orgsamaterials.combhu.ac.innih.govlibretexts.orgnumberanalytics.comrsc.org

The general mechanism for the one-electron oxidation of dialkylmercury (R₂Hg) can be represented as:

Electron Transfer: R₂Hg + Ce(IV) → [R₂Hg]•+ + Ce(III)

Fragmentation/Reaction: The subsequent steps for the dibutylmercury radical cation would determine the final oxidation products.

While specific studies detailing the complete product distribution from the oxidation of dibutylmercury by CAN are not extensively documented in readily available literature, the initial single-electron transfer is the key initiating step of the oxidation process. nih.gov

Ligand Exchange and Anion Interchange Reactions

Dibutylmercury participates in ligand exchange and anion interchange reactions, which are fundamental to the reactivity of organomercury compounds. thieme-connect.dediva-portal.org These reactions involve the exchange of the butyl group or the anion associated with a mercury center.

Anion interchange is a common process for organomercury salts. thieme-connect.de For instance, organomercury acetates can be converted to the corresponding halides by reaction with alkali metal halides. thieme-connect.de Although dibutylmercury itself does not have an anion to interchange, it can react with mercury(II) salts (HgX₂) in a process called desymmetrization or redistribution to form butylmercury salts (BuHgX). The equilibrium for this reaction, R₂Hg + HgX₂ ⇌ 2 RHgX, typically favors the formation of the organomercury salt. thieme-connect.de

Ligand exchange reactions are also prevalent. Dibutylmercury can react with metallic sodium to produce butylsodium, demonstrating a metal-metal exchange where the butyl group is transferred from mercury to sodium. chemrxiv.orgresearchgate.netthieme-connect.de This reaction is a known method for preparing reactive organosodium reagents. chemrxiv.orgresearchgate.netthieme-connect.de

Furthermore, the interaction with halide ions is a key aspect of its chemistry. Reactions with sources of halide ions, such as potassium iodide, can occur. thieme-connect.de In some analytical derivatization procedures, care must be taken as butylated mercury standards can react with iodide and bromide. diva-portal.org The interaction of dibutylmercury with iodide may lead to the formation of butylmercury iodide and other species.

Reactant Reagent Primary Product(s) Reaction Type
DibutylmercuryMetallic SodiumButylsodium, Metallic MercuryMetal-Ligand Exchange
DibutylmercuryMercury(II) Halide (HgX₂)Butylmercury Halide (BuHgX)Desymmetrization
DibutylmercuryPotassium IodidePotential formation of Butylmercury IodideAnion/Ligand Exchange

Reactions with Other Chemical Species

Interaction with Metal Complexes and Metal Centers

Dibutylmercury serves as a butyl group transfer agent in reactions with various metal compounds, a process known as transmetalation. This reactivity is particularly evident in its interactions with metal halides, leading to the formation of new organometallic species and butylmercury halides. thieme-connect.delibretexts.org

Research has shown that binary systems of dibutylmercury and certain metal halides, such as zinc chloride (ZnCl₂), bismuth trichloride (B1173362) (BiCl₃), and antimony trichloride (SbCl₃), can act as initiators for vinyl polymerization. The proposed mechanism for this initiation involves an initial exchange reaction:

Hg(C₄H₉)₂ + MXn → C₄H₉HgX + C₄H₉MXn-1

This reaction generates a new organometallic species (C₄H₉MXn-1) and butylmercury halide. The newly formed organometal species can then proceed to initiate the polymerization process. The reaction with tin(IV) halides also proceeds via partial alkylation to yield butyltin trihalides (BuSnX₃) and butylmercury halide (BuHgX). thieme-connect.de

Additionally, the photolysis of di-n-butylmercury in pyridine (B92270) in the presence of magnesium metal results in the formation of n-butylpyridines. rsc.org This outcome suggests the generation of free butyl radicals from the decomposition of dibutylmercury, which then attack the pyridine ring, a reaction influenced by the presence of the metal.

Metal Halide Solvent/Conditions Proposed Initial Products Application
Zinc chloride (ZnCl₂)-C₄H₉HgCl, C₄H₉ZnClVinyl Polymerization Catalyst
Bismuth trichloride (BiCl₃)-C₄H₉HgCl, C₄H₉BiCl₂Vinyl Polymerization Catalyst
Antimony trichloride (SbCl₃)-C₄H₉HgCl, C₄H₉SbCl₂Vinyl Polymerization Catalyst
Tin(IV) halide (SnX₄)-C₄H₉HgX, C₄H₉SnX₃Synthesis of Organotin Compounds thieme-connect.de
Magnesium (Mg)Pyridine, photolysisn-Butylpyridines, bipyridylsSynthesis of Alkylpyridines rsc.org

Carbonyl Insertion Reactions (e.g., with Carbon Monoxide)

The carbon-mercury bond in dibutylmercury can undergo insertion reactions with carbonyl-containing molecules or carbon monoxide itself, providing a route to ketones and other carbonyl compounds. thieme-connect.de

A notable example is the acylation of dibutylmercury. In the presence of a Lewis acid catalyst such as aluminum tribromide (AlBr₃), dibutylmercury reacts with acyl chlorides. For instance, the reaction with pentanoyl chloride in dichloromethane (B109758) (CH₂Cl₂) yields nonan-5-one with high efficiency. thieme-connect.de

Furthermore, a carbonyl group can be directly introduced into the molecule via reaction with carbon monoxide (CO). These carbonylation reactions are typically mediated by transition metal catalysts, most commonly palladium-based systems. diva-portal.orgmdpi.comnih.govnih.govscielo.br The general process involves the oxidative addition of the organomercurial to a low-valent palladium center, followed by migratory insertion of CO into the palladium-carbon bond to form an acyl-palladium intermediate. This intermediate then undergoes further reaction, such as reductive elimination, to yield the final carbonylated product. diva-portal.org While the general principle is well-established for various organomercury compounds, specific, high-yield examples for dibutylmercury require carefully optimized, catalyzed conditions. thieme-connect.denih.gov

Reactant Reagent Catalyst/Conditions Product Yield
DibutylmercuryPentanoyl chlorideAlBr₃, CH₂Cl₂Nonan-5-one80% thieme-connect.de
DibutylmercuryCarbon Monoxide (CO)Palladium CatalystButyl ketones/esters/amidesVaries

Reaction with Sulfonium (B1226848) Ion Perchlorate (B79767)

The reaction of dibutylmercury with sulfonium salts, such as a sulfonium ion perchlorate, represents an interaction between a soft organometallic nucleophile/reductant and a soft electrophile/oxidant. thieme-connect.denih.govnih.govsemanticscholar.orgresearchgate.net The reactivity of sulfonium salts is characterized by their ability to act as alkylating agents or to undergo one-electron reduction to generate radicals. nih.govnih.gov

The specific reaction between dibutylmercury and a sulfonium ion perchlorate likely proceeds through one of several possible mechanistic pathways, depending on the specific sulfonium salt and reaction conditions:

Sₙ2-type Alkylation: The butyl anion equivalent from dibutylmercury could attack the sulfonium salt, displacing a leaving group. However, given the nature of dibutylmercury, this is less likely than pathways involving the entire butyl group.

Ligand Coupling: An initial association between the mercury and sulfur centers could form a transient intermediate, followed by reductive coupling of the butyl group with one of the sulfur substituents.

Single Electron Transfer (SET): Dibutylmercury can act as an electron donor, transferring an electron to the sulfonium salt. nih.gov This would generate a dibutylmercury radical cation and a sulfonium radical. The dibutylmercury radical cation is unstable and would fragment, likely yielding a butyl radical (•C₄H₉) and a butylmercury cation ([C₄H₉Hg]⁺). The generated butyl radical could then engage in subsequent reactions.

The frontier molecular orbitals of S-alkyl sulfonium salts indicate that nucleophiles can attack the alkyl group (Sₙ2 mechanism) or the sulfur atom, and one-electron reduction can lead to the formation of alkyl radicals. nih.gov Therefore, an electron transfer mechanism is a highly plausible pathway for the reaction between dibutylmercury and a sulfonium ion perchlorate.

Analytical Methodologies for Dibutylmercury Speciation and Quantification

Chromatographic Separation Techniques

Chromatography is a cornerstone of dibutylmercury analysis, enabling the separation of this specific organomercury compound from a complex mixture. diva-portal.org The choice of chromatographic method depends on the sample matrix, the required sensitivity, and the other mercury compounds present.

Gas chromatography (GC) is a powerful and widely used technique for the speciation of volatile and semi-volatile mercury compounds, including dibutylmercury. econference.io In GC, the sample is vaporized and transported through a column by an inert gas, known as the mobile phase. diva-portal.org The separation is based on the differential partitioning of the analytes between the mobile phase and a stationary phase coated on the column walls or packed within the column. diva-portal.org

Two main types of columns are used in gas chromatography: packed columns and capillary columns. shimadzu.comscioninstruments.com

Packed Columns: These are typically shorter and have a larger internal diameter, filled with a solid support material coated with a liquid stationary phase. scioninstruments.comlibretexts.org While they can handle larger sample volumes, they generally offer lower separation efficiency and produce broader peaks compared to capillary columns. shimadzu.comscioninstruments.com Historically used in the early stages of GC, packed columns are still employed in some specific applications and official methods. shimadzu.com A system using a packed pre-column connected to a capillary GC has been described for large-volume injections, where the packed column's higher sample capacity is advantageous for pre-separating the solvent and mercury species before further separation on the capillary column.

Capillary Columns: Also known as open tubular columns, these are the most prevalent type used in modern GC analysis. shimadzu.comscioninstruments.com They are characterized by their long length (15-100 meters) and small internal diameter (0.18-0.53 mm). scioninstruments.comlibretexts.org The stationary phase is a thin film coated directly on the inner wall of the fused silica (B1680970) tubing. shimadzu.comlibretexts.org Capillary columns provide significantly higher separation efficiency, resulting in sharper peaks, better resolution of complex mixtures, and shorter analysis times. shimadzu.comlibretexts.org This enhanced performance makes them highly suitable for the sensitive analysis of organomercury compounds like dibutylmercury. shimadzu.com Multicapillary gas chromatography (MCGC) has also been applied to the speciation of organomercury compounds, offering rapid separation. researchgate.net

FeaturePacked ColumnsCapillary Columns
Length 2–6 m15–100 m
Internal Diameter 2–4 mm150–300 µm
Separation Efficiency LowerHigher
Peak Shape BroadSharp
Sample Capacity LargerSmaller

Optimizing the temperature profile and selecting the appropriate column are critical for achieving successful separation of dibutylmercury in GC analysis.

Column Selection: The choice of the stationary phase is crucial for the separation of target compounds. For organomercury compounds, non-polar or mid-polar stationary phases are often used. A DB-5 column, which has a (5%-phenyl)-methylpolysiloxane stationary phase, has been successfully used for the separation of butylated mercury species. The selection of the stationary phase's chemical composition and polarity is key to effectively separating the compounds of interest. scioninstruments.com

High-Performance Liquid Chromatography (HPLC) is another valuable technique for the speciation of mercury compounds, including dibutylmercury. researchgate.netepa.gov Unlike GC, HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. diva-portal.org A significant advantage of HPLC is that derivatization of the analytes is often not required, simplifying sample preparation. diva-portal.orgresearchgate.net

Reversed-phase chromatography is the most common HPLC approach for mercury speciation, utilizing a non-polar stationary phase (like C18) and a polar mobile phase, often a mixture of acetonitrile/water or methanol/water. diva-portal.orgmdpi.com The separation of mercury species, including methylmercury (B97897) and inorganic mercury, has been achieved using a C18 column with a mobile phase containing L-cysteine, NH4H2PO4, and tetrabutylammonium (B224687) hydroxide (B78521) (TBAH). mdpi.com For enhanced sensitivity, online pre-concentration of the species on a pre-column can be employed. diva-portal.org

Capillary Electrophoresis (CE) is an analytical technique that separates ions based on their electrophoretic mobility in an electric field. diva-portal.orgyoutube.com A capillary filled with a buffer solution is subjected to a high voltage, causing charged molecules to migrate at different speeds depending on their size and charge. youtube.com This method offers high efficiency and requires only very small sample volumes. diva-portal.orgyoutube.com

CE has been coupled with sensitive detection systems for the speciation of mercury. diva-portal.org For example, inorganic mercury, methylmercury, and ethylmercury have been separated as their cysteine complexes using capillary zone electrophoresis. rsc.org While CE provides excellent separation, the small injection volume can lead to poorer relative detection limits compared to HPLC and GC. diva-portal.org

Capillary and Packed-Column GC

High Performance Liquid Chromatography (HPLC)

Detection Systems Coupled to Chromatography

The detector coupled to the chromatographic system plays a critical role in the quantification of dibutylmercury, providing the necessary sensitivity and selectivity.

Several types of detectors are used for mercury speciation analysis following chromatographic separation:

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is a highly sensitive and element-specific detector. econference.io The eluent from the chromatograph is introduced into a high-temperature plasma, which ionizes the atoms. The ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio. diva-portal.org GC-ICP-MS and HPLC-ICP-MS are powerful hyphenated techniques for mercury speciation, offering very low detection limits. researchgate.netmdpi.comresearchgate.net For instance, a GC-ICP-MS system has been used for the determination of organometallic species of tin, mercury, and lead. researchgate.net

Microwave-Induced Plasma Atomic Emission Spectrometry (MIP-AES): In this technique, the separated compounds are introduced into a microwave-induced plasma that excites the atoms, causing them to emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of the element. GC-MIP-AES has been used for the determination of mercury species in natural waters and offers low picogram detection limits. diva-portal.org

Cold Vapour Atomic Absorption Spectrometry (CV-AAS) and Atomic Fluorescence Spectrometry (CV-AFS): These techniques involve the reduction of mercury compounds to elemental mercury (Hg⁰), which is then detected by its absorption or fluorescence of ultraviolet radiation. diva-portal.org HPLC can be coupled with CV-AAS for mercury determination. diva-portal.org GC-CVAFS has also been used following the ethylation of mercury species.

Mass Spectrometry (MS): Conventional mass spectrometers can be coupled with GC. econference.io In GC-MS, the separated compounds are ionized (e.g., by electron impact), and the resulting ions are detected. This provides both quantitative information and structural information from the mass spectrum. econference.io

Detection SystemPrincipleCoupled ChromatographyKey Advantages
ICP-MS Ionization in plasma and mass-to-charge ratio separationGC, HPLC, CEHigh sensitivity, element-specific, isotopic information
MIP-AES Atomic emission from a microwave-induced plasmaGCLow detection limits, element-specific
CV-AAS/CV-AFS Absorption or fluorescence of UV light by elemental mercury vaporHPLC, GCHigh sensitivity, widely used for mercury
MS Ionization and mass-to-charge ratio separationGCProvides structural information, quantitative

Atomic Spectrometric Detection

Atomic spectrometry serves as a powerful tool for the detection of mercury species due to its element-specific nature and high sensitivity. diva-portal.org When coupled with a separation technique like gas chromatography (GC), it allows for the individual quantification of different organomercury compounds, including dibutylmercury.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive detection method used for the speciation analysis of mercury compounds. researchgate.net When interfaced with gas chromatography (GC-ICP-MS), it can separate and quantify individual dialkylmercury compounds, such as dibutylmercury. researchgate.net The sample, often after a derivatization step, is introduced into a hot plasma (3000-10000 K) which ionizes the atoms. diva-portal.org The resulting ions are then passed into a mass spectrometer where they are separated based on their mass-to-charge ratio. diva-portal.org

This technique offers very low detection limits, reaching the sub-picogram level for mercury species. econference.io For instance, a method for analyzing hydrocarbon-rich matrices reported detection limits down to the 0.08 pg level. researchgate.net The use of isotopically enriched species standards in combination with GC-ICP-MS can enhance the accuracy of quantification by correcting for species transformations during analysis. diva-portal.org However, non-spectral interferences from complex matrices can be a challenge, potentially requiring matrix-matched standards or internal standards for accurate results. diva-portal.org

Table 1: Performance of GC-ICP-MS for Dibutylmercury Analysis

Parameter Finding Reference(s)
Coupling Technique Gas Chromatography (GC) researchgate.net
Derivatization Butylation with a Grignard reagent for inorganic and monoalkylated mercury species. researchgate.net
Detection Limit As low as 0.08 pg. researchgate.net
Key Advantage High sensitivity and ability to use isotope dilution for enhanced accuracy. diva-portal.orgcanada.ca

| Potential Challenge | Non-spectral interferences from complex sample matrices. | diva-portal.org |

Microwave-Induced Plasma Atomic Emission Spectrometry (MIP-AES) is another sensitive detection method frequently coupled with gas chromatography (GC-MIP-AES) for mercury speciation. diva-portal.org In this technique, the separated compounds eluting from the GC column enter a microwave-induced plasma, which excites the mercury atoms. As these atoms return to their ground state, they emit light at a characteristic wavelength (e.g., 253.7 nm), which is then detected.

GC-MIP-AES has been successfully used for the simultaneous determination of methylmercury and inorganic mercury (as dibutylmercury after butylation). The absolute detection limit for the GC-MIP-AES system has been reported to be 0.4 pg of Hg. One of the challenges with MIP-AES is its low tolerance to large amounts of solvent, which can extinguish the plasma. diva-portal.orgrsc.org This can be particularly problematic when analyzing samples in hydrocarbon-rich matrices. rsc.org

Table 2: Performance of GC-MIP-AES for Dibutylmercury Analysis

Parameter Finding Reference(s)
Coupling Technique Gas Chromatography (GC)
Derivatization Butylation using a Grignard reagent to convert inorganic mercury to dibutylmercury.
Absolute Detection Limit 0.4 pg of Hg.
Key Advantage Provides low picogram detection limits. diva-portal.org

| Potential Challenge | The plasma can be extinguished by solvent overload. | diva-portal.orgrsc.org |

Cold Vapor Atomic Absorption Spectrometry (CV-AAS) is a widely used and traditional technique for mercury determination. diva-portal.orgresearchgate.net The method involves the chemical reduction of mercury compounds in a liquid sample to elemental mercury (Hg⁰) vapor, typically using stannous chloride (SnCl₂) or sodium borohydride (B1222165) (NaBH₄). diva-portal.orgresearchgate.net An inert gas then purges the volatile Hg⁰ from the solution, transporting it to an absorption cell in an atomic absorption spectrometer. diva-portal.org The instrument measures the absorption of light at 253.7 nm, which is characteristic of mercury. teledynelabs.com

When coupled with High-Performance Liquid Chromatography (HPLC-CV-AAS), this technique allows for the separation and quantification of different mercury species. diva-portal.org To enhance sensitivity, a pre-concentration step called amalgamation can be incorporated, where the mercury vapor is trapped on a gold-coated material and then thermally released into the detector. diva-portal.org This can allow for measurements in the low ng/L range. diva-portal.org Water vapor can interfere with the measurement, but this can be mitigated by using a dryer tube. diva-portal.org

Table 3: Characteristics of CV-AAS for Mercury Analysis

Parameter Finding Reference(s)
Principle Reduction of mercury species to elemental mercury vapor (Hg⁰) and measurement of light absorption at 253.7 nm. diva-portal.orgteledynelabs.com
Reducing Agents Stannous chloride (SnCl₂) or sodium borohydride (NaBH₄). diva-portal.orgresearchgate.net
Coupling Technique High-Performance Liquid Chromatography (HPLC). diva-portal.org
Sensitivity Enhancement Amalgamation on a gold trap for pre-concentration. diva-portal.org

| Detection Limit | Low ng/L range with pre-concentration. | diva-portal.org |

Cold Vapor Atomic Fluorescence Spectrometry (CVAFS) is an exceptionally sensitive technique for measuring trace amounts of mercury. wikipedia.org Similar to CV-AAS, mercury compounds are converted to elemental mercury vapor. This vapor is then excited by a UV light source at 253.7 nm. wikipedia.org The excited mercury atoms fluoresce, re-radiating the absorbed energy, which is then detected, often by a photomultiplier tube. wikipedia.org

CVAFS offers a wider dynamic range and superior detection limits compared to CVAAS, reaching sub-part-per-trillion levels. spectroscopyonline.com EPA methods 245.7 and 1631 utilize CVAFS for mercury determination in water. spectroscopyonline.comepa.gov When coupled with gas chromatography (GC-CVAFS), often with a cryogenic trapping step, it can be used for the speciation of mercury compounds. researchgate.net This technique is capable of measuring mercury concentrations in the low parts per quadrillion range. wikipedia.org

Table 4: Features of CVAFS for Mercury Analysis

Parameter Finding Reference(s)
Principle Excitation of elemental mercury vapor with UV light and detection of the resulting fluorescence. wikipedia.org
Coupling Technique Gas Chromatography (GC), often with cryogenic trapping. researchgate.net
Key Advantage Extremely high sensitivity and wide linear dynamic range. spectroscopyonline.com
Detection Limit Can reach the low parts per quadrillion range. wikipedia.org

| Regulatory Use | Employed in EPA methods for mercury analysis in water. | spectroscopyonline.comepa.gov |

Cold Vapor Atomic Absorption Spectrometry (CV-AAS)

Mass Spectrometric Detection (General)

Mass spectrometry (MS) has become an increasingly common detector in analytical chemistry for mercury speciation. diva-portal.org In a mass spectrometer, the introduced sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio. diva-portal.org This allows for both quantification and structural identification of the analytes. econference.io When coupled with a separation technique like gas chromatography (GC-MS), it is a powerful tool for identifying and quantifying individual volatile compounds, including organomercury species. econference.io

Electron Impact (EI) is a common ionization technique used in mass spectrometry. In EI-MS, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment. gcms.czoaes.cc The resulting pattern of fragments, known as a mass spectrum, is unique to a specific compound and can be used for its identification.

GC-EI-MS has been used for the speciation analysis of mercury compounds. econference.io Developmental experiments have focused on the behavior of various organic and inorganic mercury species within a GC/MS system. econference.io While EI-MS is a robust technique for structural confirmation, its sensitivity can be lower compared to other methods like electron capture detection (ECD). oaes.cc The detection limits observed for some mercury compounds have been in the range of 100 ng per injection, which may be attributed to the loss of analyte within the GC/MS system. econference.io The mass spectrum of elemental mercury exhibits a distinct and easily recognizable pattern due to the natural abundance of its isotopes. econference.io

Table 5: Application of GC-EI-MS for Mercury Speciation

Parameter Finding Reference(s)
Ionization Technique Electron Impact (EI) at 70 eV. gcms.cz
Coupling Technique Gas Chromatography (GC). econference.io
Application Separation, identification, and quantification of individual volatile mercury compounds. econference.io
Identification Based on the unique fragmentation pattern (mass spectrum) of the compound. econference.io

| Observed Detection Limit | ~100 ng per injection for some mercury compounds. | econference.io |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical tool for the speciation and quantification of a wide range of chemical compounds, including organometallic species like dibutylmercury. ESI is considered a "soft ionization" technique, meaning it is less likely to cause fragmentation of the analyte molecule during the ionization process. wikipedia.org This is particularly advantageous for analyzing macromolecules and thermally unstable compounds. wikipedia.orgnih.gov The process involves applying a high voltage to a liquid sample to create a fine spray of charged droplets. wikipedia.orglibretexts.org As the solvent evaporates from these droplets, the charge density on the surface increases, eventually leading to the ejection of ions into the gas phase, which are then analyzed by the mass spectrometer. nih.gov

ESI-MS can be coupled with separation techniques like high-performance liquid chromatography (HPLC) to enhance its analytical capabilities for complex mixtures. nih.gov This combination, known as HPLC/ESI-MS, allows for the separation of different mercury species prior to their detection by the mass spectrometer, providing both qualitative and quantitative information. frontiersin.org While ESI-MS is highly sensitive and specific, it's important to note that the ionization efficiency can vary between different compounds and can be influenced by the solvent composition and instrumental parameters. plos.org Careful optimization of experimental conditions is therefore crucial for accurate quantification of dibutylmercury. plos.org

Ion Mobility Spectrometry (IMS)

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ionized molecules in the gas phase based on their mobility through a carrier buffer gas under the influence of an electric field. wikipedia.orgscielo.org.co This separation is dependent on the ion's size, shape, and charge. veritasinnovation.com IMS instruments are known for their high sensitivity and rapid analysis times, making them suitable for real-time monitoring applications. wikipedia.orgmdpi.com

IMS can be used as a standalone detector or coupled with other techniques like mass spectrometry (MS) or gas chromatography (GC) for multi-dimensional analysis. wikipedia.org The coupling of IMS with MS (IMS-MS) has shown great potential in proteomics and metabolomics for separating complex biological mixtures. wikipedia.org While traditionally used for detecting trace amounts of substances like explosives and drugs, recent studies have explored its application for quantitative analysis at higher concentrations. wikipedia.orgmdpi.com For the analysis of specific organometallic compounds like dibutylmercury, the development of appropriate ionization methods and the characterization of its drift behavior in the IMS cell are critical steps.

Sample Preparation and Derivatization Strategies

Effective sample preparation is a critical prerequisite for the accurate analysis of dibutylmercury. These strategies aim to extract the target analyte from the sample matrix and convert it into a form suitable for the chosen analytical instrument, often enhancing its volatility and stability.

Butylation with Grignard Reagents

Butylation using Grignard reagents is a common derivatization technique in mercury speciation analysis. ifpenergiesnouvelles.frnih.gov This method is particularly useful for converting polar and less volatile mercury species, such as inorganic mercury (Hg(II)) and monoalkylmercury compounds, into more stable and volatile dialkylmercury forms that are amenable to gas chromatography (GC) analysis. nih.gov The Grignard reagent, typically butylmagnesium chloride, reacts with the target mercury compounds, replacing polar ligands with butyl groups. For instance, HgCl₂ would be converted to dibutylmercury (Bu₂Hg).

This derivatization allows for the species-specific determination of different forms of mercury. nih.gov An analytical approach may involve a two-step injection process: the first injection analyzes for existing dialkylmercury compounds, while the second injection, after butylation, determines the concentration of inorganic and monoalkylated mercury species. nih.gov It is important to note that elemental mercury (Hg⁰) generally does not react significantly with the Grignard reagent under typical derivatization conditions. The butylated mercury compounds can then be separated by GC and detected by various detectors, including mass spectrometry (MS) or atomic emission spectroscopy (AES). scispace.com

Reactant SpeciesProduct after ButylationAnalytical Amenability
Inorganic Mercury (Hg²⁺)Dibutylmercury (Bu₂Hg)GC-amenable
MonoalkylmercuryButylalkylmercuryGC-amenable
Elemental Mercury (Hg⁰)No significant reactionNot determined by this method

Ethylation with Sodium Tetraethylborate

Ethylation with sodium tetraethylborate (NaBEt₄) is another widely used derivatization technique for mercury speciation analysis. nih.govoup.comresearchgate.net This aqueous-phase reaction converts ionic mercury species, such as inorganic mercury (Hg(II)) and methylmercury (MeHg⁺), into their volatile ethylated counterparts, diethylmercury (B1204316) and methylethylmercury, respectively. nih.govoup.comscilit.com These volatile derivatives can then be purged from the sample, preconcentrated on a trap, and subsequently analyzed by gas chromatography coupled with a sensitive detector like cold vapor atomic fluorescence spectrometry (CVAFS). nih.govoup.comscilit.com

This method allows for the simultaneous determination of different mercury species. nih.govscilit.com For example, a sample containing both inorganic mercury and methylmercury will produce diethylmercury and methylethylmercury after ethylation, which can be separated and quantified chromatographically. rsc.org The technique has been successfully applied to various matrices, including biological tissues and water samples. nih.govscilit.comrsc.org However, for samples with high salinity, such as seawater, an extraction step may be necessary to separate the target mercury species from interfering matrix components before ethylation. scilit.com

Initial Mercury SpeciesEthylated Derivative
Inorganic Mercury (Hg(II))Diethylmercury
Methylmercury (CH₃Hg⁺)Methylethylmercury

Hydride Generation Techniques

Hydride generation (HG) is a sample introduction technique primarily used for the determination of hydride-forming elements. scielo.br For mercury analysis, a variation of this technique, often referred to as cold vapor generation, is employed. This process involves the chemical reduction of mercury compounds to elemental mercury (Hg⁰), which is highly volatile. brjac.com.br The most common reducing agents used are sodium borohydride (NaBH₄) and stannous chloride (SnCl₂). scielo.br

It is important to note that the choice of reducing agent can influence which mercury species are detected. Stannous chloride, for instance, primarily reduces inorganic mercury, whereas sodium borohydride can reduce both inorganic and some organomercury compounds. scielo.br To achieve speciation, HG is often coupled with a separation step or selective reduction conditions. For example, different mercury species might be selectively reduced and detected, or the sample might undergo a pre-treatment, such as UV irradiation, to decompose organomercury compounds into inorganic mercury before reduction, allowing for the determination of total mercury. nih.gov The generated volatile mercury vapor is then transported to a detector, typically atomic absorption spectrometry (AAS) or atomic fluorescence spectrometry (AFS), for quantification. scielo.brrsc.org

Solid-Phase Microextraction (SPME)

Solid-Phase Microextraction (SPME) is a solvent-free, simple, and sensitive sample preparation technique that combines extraction and pre-concentration into a single step. mdpi.com It utilizes a fused silica fiber coated with a polymeric stationary phase. mdpi.com The fiber is exposed to the sample (either directly immersed or in the headspace above the sample), and analytes partition from the sample matrix into the fiber coating. mdpi.com After an appropriate extraction time, the fiber is withdrawn and transferred to the injection port of a gas chromatograph (GC) for thermal desorption and analysis. mdpi.com

SPME is particularly well-suited for the analysis of volatile and semi-volatile organic compounds and has been applied to the speciation of organomercury compounds, including dibutylmercury. nih.govnih.gov For the analysis of mercury species in complex matrices like biological tissues, a digestion step is often required to release the analytes, followed by derivatization (such as propylation or ethylation) to convert them into volatile forms suitable for headspace SPME-GC analysis. nih.gov The efficiency of the SPME process depends on several factors, including the type of fiber coating, extraction time and temperature, and sample matrix composition, all of which must be optimized for accurate and reproducible results. nih.gove3s-conferences.org

ParameterDescription
Principle Partitioning of analytes between the sample matrix and a coated fiber. mdpi.com
Procedure 1. Exposure of fiber to sample. 2. Analyte extraction/adsorption. 3. Thermal desorption in GC injector. mdpi.com
Advantages Solvent-free, simple, sensitive, easy to automate. mdpi.comnih.gov
Applications Environmental, food, and biological sample analysis. mdpi.comnih.gov
Key for Mercury Speciation Often combined with derivatization to increase volatility of mercury compounds. nih.gov

Pre-concentration and Amalgamation Traps

Due to the often trace levels of mercury species in samples, a pre-concentration step is frequently required to bring the analyte concentration within the detection limits of the analytical instrument. diva-portal.org One common technique involves purging the gaseous mercury species from the sample solution with an inert gas and trapping them on a sorbent material. This process effectively concentrates the analytes from a large sample volume.

Amalgamation is a widely used pre-concentration technique specifically for mercury. diva-portal.orgepa.gov In this method, gaseous mercury, after being purged from the sample, is passed through a trap containing a noble metal, typically gold or a platinum-gold alloy. diva-portal.orge3s-conferences.org The mercury forms an amalgam with the metal, effectively trapping it. diva-portal.orge3s-conferences.org Subsequently, the trap is heated, releasing the elemental mercury (Hg⁰) as a concentrated vapor, which is then transported to the detector. diva-portal.orgepa.gov This technique significantly lowers the detection limits, allowing for the measurement of concentrations in the low ng/L range. diva-portal.org The use of an amalgamation trap can also help to remove interfering substances from the sample matrix before the final detection step. e3s-conferences.orgifpenergiesnouvelles.fr

Various materials are used for trapping, with gold-coated silica and Au-Pt alloys being common due to their superior trapping properties, especially in the presence of hydrocarbons. ifpenergiesnouvelles.fr For instance, in the analysis of gas condensates, an amalgamation trap can be used to collect mercury compounds eluting from a gas chromatograph, allowing for the determination of species like dimethylmercury (B1214916) even when it co-elutes with major sample components. ifpenergiesnouvelles.fr

Effects of Matrix and Interfering Substances

The sample matrix, which comprises all the components of the sample other than the analyte of interest, can significantly impact the accuracy and precision of dibutylmercury analysis. diva-portal.orgepa.gov Matrix effects can manifest in various ways, including suppression or enhancement of the analytical signal and the introduction of interfering substances. diva-portal.org For example, when using inductively coupled plasma-mass spectrometry (ICP-MS), high concentrations of salts or organic solvents in the sample can lead to deposits on the instrument's interface cones, reducing ion transport efficiency and affecting the results. diva-portal.org

Several substances are known to interfere with mercury speciation analysis. Halides, such as iodide and bromide, can react with organomercury compounds to form mercury halides or alkyl mercury halides, leading to the de-alkylation of the target species. diva-portal.org This can occur even if the halides are contaminants within the gas chromatography system. diva-portal.org Sulfides can also pose a challenge by forming strong complexes with mercury, which may hinder the derivatization process necessary for gas chromatographic analysis. vliz.be The presence of certain organic compounds can also interfere, particularly with detection methods like UV detection, where they may absorb at the same wavelength as the mercury species. epa.gov

To mitigate these effects, several strategies are employed. Matrix-matched standards, where the calibration standards are prepared in a matrix similar to the sample, can help to compensate for matrix-induced signal changes. diva-portal.org The method of standard additions is another powerful technique to overcome matrix effects. diva-portal.orglibretexts.org Diluting the sample can also reduce the concentration of interfering substances to a level where they no longer significantly affect the analysis. americanlaboratory.com

Challenges in Species Transformation during Analysis

A major challenge in the speciation analysis of mercury compounds, including dibutylmercury, is the potential for the chemical form of the species to change during the analytical process. diva-portal.orgepa.gov These transformations can include alkylation (addition of an alkyl group), dealkylation (removal of an alkyl group), oxidation, and reduction. diva-portal.org Such transformations can lead to significant errors, causing either an underestimation or overestimation of the actual concentration of the species in the original sample. diva-portal.org

For instance, inorganic mercury can be methylated to form methylmercury during certain sample preparation procedures, which is a significant issue when the inorganic mercury concentration is much higher than the methylmercury concentration. diva-portal.org Conversely, demethylation of methylmercury can also occur. diva-portal.org In the context of dibutylmercury analysis, which is often formed by the butylation of inorganic mercury for analytical purposes, the stability of the derivatized compound is crucial. It has been observed that methyl butyl mercury can be transformed into dibutylmercury if the gas chromatography column is not properly deactivated. diva-portal.org The presence of halogens like iodine in a sample has also been shown to decompose alkyl mercury compounds. diva-portal.org

The stability of organomercury compounds can also be affected by the extraction and derivatization procedures. For example, the choice of derivatizing agent and the reaction conditions must be carefully optimized to prevent degradation or interconversion of the mercury species. researchgate.net The use of strongly acidic solutions to liberate mercury species from sample matrices can also potentially alter the species. ipb.pt

Understanding the mechanisms and conditions that lead to these transformations is key to developing reliable analytical methods. diva-portal.org By choosing appropriate sample work-up conditions and being aware of potential reactions, analytical errors can be minimized. diva-portal.org

Calibration Methodologies and Quality Control

Accurate quantification in speciation analysis relies on robust calibration strategies and stringent quality control measures. These are essential to ensure the reliability and comparability of data, especially when dealing with complex matrices and the potential for species interconversion. diva-portal.org

Use of Species-Specific Enriched Stable Isotope Standards

Isotope dilution mass spectrometry (IDMS) is a powerful calibration technique that offers high accuracy and precision by correcting for many sources of analytical error. canada.canist.gov The principle involves adding a known amount of an isotopically enriched standard (a "spike") of the analyte to the sample. uniovi.es This spike has a different isotopic composition from the naturally occurring analyte. uniovi.es By measuring the altered isotope ratio in the mixture using a mass spectrometer, the concentration of the analyte in the original sample can be calculated very accurately. nist.gov

A key advantage of IDMS is that once the spike has equilibrated with the sample, any subsequent loss of analyte during sample preparation or analysis will affect both the natural and the enriched isotopes equally, thus not affecting the final calculated concentration. canada.ca This makes the technique particularly valuable for correcting for incomplete extraction, losses during sample work-up, and matrix effects. diva-portal.org

For speciation analysis, species-specific isotope dilution (SSID) is employed, where an isotopically enriched standard of each specific mercury species of interest (e.g., enriched inorganic mercury, enriched methylmercury) is added to the sample. diva-portal.orgspectroscopyonline.com This approach is extremely powerful as it allows for the simultaneous determination of the concentrations of the different species and can also be used to quantify the extent of any species transformations that occur during the analysis. diva-portal.orgnih.gov For example, by using a double spike (e.g., enriched inorganic mercury and enriched methylmercury), it is possible to determine the degree of methylation of inorganic mercury and the demethylation of methylmercury within an individual sample. researchgate.net

The availability of certified species-specific enriched stable isotope standards is crucial for the routine application of this technique. diva-portal.org

Standard Additions and External Calibration

Standard Additions

The method of standard additions is a calibration technique used to counteract matrix effects. libretexts.org It involves adding known amounts of a standard solution of the analyte to several aliquots of the sample. The analytical signal is then measured for each of these "spiked" samples and for the original unspiked sample. A calibration curve is constructed by plotting the signal against the concentration of the added standard. The concentration of the analyte in the original sample is determined by extrapolating the linear regression line to the point where the signal is zero. libretexts.org

This method is highly recommended for complex sample matrices where it is difficult to prepare matrix-matched standards for external calibration. libretexts.org It effectively calibrates the analysis in the presence of the sample matrix, thus compensating for any effects the matrix may have on the analytical signal. libretexts.org The standard addition method has been successfully applied to the determination of mercury species in various samples, including certified reference materials. researchgate.net

External Calibration

External calibration is a more straightforward calibration method where a series of standard solutions of the analyte of known concentrations are prepared and analyzed separately from the sample. rsc.org A calibration curve is generated by plotting the analytical signal versus the concentration of the standards. The concentration of the analyte in the unknown sample is then determined by measuring its signal and interpolating its concentration from the calibration curve. thermofisher.com

While simpler to perform, external calibration is more susceptible to errors from matrix effects, as the standards are not subjected to the same matrix as the sample. core.ac.uk Therefore, this method is most reliable when analyzing samples with simple and well-characterized matrices or when matrix effects have been shown to be negligible. rsc.org For complex samples, it may lead to inaccurate results if the matrix affects the analyte signal. vliz.be Quality control measures, such as the analysis of certified reference materials and recovery tests, are essential to validate the accuracy of results obtained using external calibration. diva-portal.org

Interactive Data Table: Comparison of Calibration Methodologies

FeatureSpecies-Specific Isotope Dilution (SSID)Standard AdditionsExternal Calibration
Principle Addition of an isotopically enriched standard to the sample; quantification based on altered isotope ratios. nist.govuniovi.esAddition of known amounts of standard to sample aliquots; quantification by extrapolation. libretexts.orgAnalysis of separate standard solutions to create a calibration curve for interpolation. rsc.org
Matrix Effect Correction Excellent. Corrects for matrix effects and analyte loss during sample preparation. diva-portal.orgcanada.caExcellent. Calibrates within the sample matrix, compensating for matrix effects. libretexts.orgPoor. Susceptible to matrix effects as standards and samples are analyzed separately. core.ac.uk
Correction for Species Transformation Yes. Can quantify inter-species conversions with multiple spikes. diva-portal.orgnih.govNo. Does not inherently correct for species transformation.No. Does not correct for species transformation.
Complexity High. Requires mass spectrometric detection and enriched isotope standards. diva-portal.orgModerate. Requires preparation of multiple spiked sample aliquots. Low. Simple preparation of standard solutions. rsc.org
Applicability Ideal for complex matrices and when high accuracy is required. diva-portal.orgcanada.caRecommended for complex matrices where matrix effects are significant. libretexts.orgSuitable for simple matrices or when matrix effects are known to be negligible. rsc.org

Environmental Chemistry of Dibutylmercury Excluding Bioaccumulation/toxicity

Chemical Transformations of Organomercury Species in Environmental Matrices

The chemical behavior of dibutylmercury in the environment is complex, involving various transformations that can alter its structure and properties. In environmental matrices, organomercury compounds like dibutylmercury can undergo transformations that may lead to the formation of other, sometimes more toxic, mercury species. smolecule.com The speciation of mercury, which includes forms like elemental mercury, inorganic mercury, and various organic mercury compounds such as dibutylmercury, is critical as it governs the element's mobility, bioavailability, and reactivity.

In aquatic systems, microbial processes can convert dibutylmercury into other organomercury compounds, including the highly toxic methylmercury (B97897). smolecule.com The presence of different ligands in the environment also influences the reactivity and complex formation of dibutylmercury. smolecule.com For instance, in the presence of halides like iodide and bromide, organomercury species can be de-alkylated, or they can react to form organomercury iodide or bromide compounds. researchgate.net

The transformation of mercury species is not limited to biological processes. Abiotic factors also play a significant role. For example, photodegradation is a key abiotic mechanism for the demethylation of organomercury compounds. ndriaustralia.org The interaction with other substances present in the environmental matrix is also a key factor. For example, dissolved organic matter (DOM) can play a dual role in mercury's redox processes, mediating both reduction and oxidation reactions depending on the environmental conditions. academie-sciences.fr

Pathways of Degradation and Inter-conversion

Dibutylmercury can degrade and inter-convert through several pathways in the environment, influencing its persistence and distribution. These pathways can be broadly categorized as abiotic and biotic.

Abiotic Degradation:

Photodegradation: Exposure to sunlight can lead to the photochemical degradation of organomercury compounds. smolecule.com This process involves the breaking of the carbon-mercury bond by light energy, leading to the formation of other mercury species. ndriaustralia.org While direct photodecomposition of dialkylmercury compounds by absorption of light is considered less significant in surface waters, indirect photochemical processes involving reactive species are important. nih.gov

Chemical Reactions: Dibutylmercury can react with various chemical agents in the environment. For instance, it can be decomposed by heat or acidic conditions. smolecule.com Reactions with oxidizing agents can also lead to the formation of different mercury compounds. smolecule.com Furthermore, interconversion reactions can occur; for example, organolithium compounds can catalyze the interconversion between dibutylmercury and other organic compounds. archive.org

Biotic Degradation:

Microbial activity: Microorganisms in aquatic environments play a crucial role in the transformation of mercury compounds. nih.gov They can facilitate the conversion of dibutylmercury to methylmercury, a more toxic and bioaccumulative form. smolecule.com The primary mechanism for biotic demethylation involves the organomercury lyase enzyme from the MerB gene in bacteria. ndriaustralia.org

It's important to note that during analytical procedures for mercury speciation, transformations such as alkylation and dealkylation can occur, potentially leading to inaccurate measurements if not properly accounted for. diva-portal.org For example, methyl butyl mercury can be transformed into dibutylmercury under certain gas chromatography conditions. diva-portal.org

Volatility and Gaseous Phase Behavior in Environmental Contexts

The volatility of dibutylmercury is a key physical property that influences its transport and distribution in the environment. Lower dialkylmercury compounds are known to be volatile and should be handled with care in well-ventilated areas. thieme-connect.de Dibutylmercury itself is a liquid with a relatively low vapor pressure, which affects its tendency to enter the gaseous phase. ontosight.ai

Once in the atmosphere, the behavior of gaseous mercury species is complex. researchgate.net Gaseous elemental mercury can be transported over long distances. ny.gov Dibutylmercury in the gas phase has been studied using techniques like core electron spectroscopy to understand its charge polarization. researchgate.net The analysis of organomercury compounds in the gas phase can be performed using methods like gas chromatography coupled with mass spectrometry (GC/MS). econference.io

The partitioning of mercury species between different phases (gas, water, and oil/condensate) is influenced by their volatility and solubility. ndriaustralia.org In industrial settings like gas facilities, understanding the partitioning of mercury compounds, including organomercury species, is essential for managing potential contamination. researchgate.net

Applications of Dibutylmercury in Organic Synthesis

As Reagents for Transmetalation in Organic Reactions

Transmetalation is a fundamental process in organometallic chemistry involving the transfer of a ligand, such as an alkyl group, from one metal to another. Dialkylmercury compounds, including dibutylmercury, are effective reagents for the synthesis of organometallic compounds of more electropositive metals. libretexts.org This process is driven by the difference in electronegativity between the metals. libretexts.org

Dibutylmercury is used to prepare organosodium compounds. For instance, the reaction of dibutylmercury with metallic sodium yields butylsodium. chemrxiv.orgthieme-connect.de This resulting organosodium reagent is useful in subsequent reactions, such as the preparation of other organosodium compounds via halogen-sodium exchange. chemrxiv.org Similarly, organocesium compounds can be prepared via transmetalation from diorganomercury precursors. thieme-connect.de The general principle of transmetalation from organomercury compounds extends to a variety of other metals, including tin, palladium, and lithium. thieme-connect.deresearchgate.netdatapdf.com

Table 1: Examples of Transmetalation Reactions Involving Dibutylmercury Derivatives

Reactant 1 Reactant 2 Product Application of Product Reference
Dibutylmercury Sodium (Na) Butylsodium Halogen-sodium exchange reactions chemrxiv.orgthieme-connect.de

Role in the Preparation of Other Organometallic Compounds

The utility of dibutylmercury in transmetalation directly translates to its role in preparing a diverse range of other organometallic compounds. libretexts.orggoogle.com These newly formed organometallics can then be used in a wide array of synthetic applications.

A significant application is the synthesis of organolithium reagents. datapdf.com The exchange between an organomercury compound and an organolithium compound can proceed to generate a new organolithium species. datapdf.com For example, while methyllithium (B1224462) can react with certain organomercurials, the use of butyllithium (B86547) in a reverse transmetalation can produce dibutylmercury, indicating the reversibility and synthetic utility of this exchange. datapdf.com

Furthermore, dibutylmercury is a precursor for preparing organosodium compounds. chemrxiv.org Gilman reported the synthesis of butylsodium from the reaction of dibutylmercury and metallic sodium. chemrxiv.org This butylsodium was then used to prepare 1-naphthylsodium from 1-bromonaphthalene, albeit in a modest yield of 28%, highlighting the challenges of side reactions. chemrxiv.org The preparation of organotin compounds can also be achieved from organomercury precursors through transmetalation. thieme-connect.de

Use in Asymmetric Synthesis (indirectly via derived reagents)

While dibutylmercury itself is not a chiral reagent, it can play an indirect role in asymmetric synthesis by serving as a precursor to reagents that are used in stereoselective transformations. The synthesis of enantiomerically enriched compounds often relies on the use of chiral reagents or catalysts. researchgate.net

Organolithium reagents, for instance, are fundamental in many synthetic procedures, including those aimed at creating chiral molecules. researchgate.net Chiral lithium amides are well-known reagents for performing asymmetric deprotonations. researchgate.net Given that dibutylmercury can be a starting point for the synthesis of alkyllithium reagents like butyllithium through transmetalation, it can be considered an upstream component in synthetic pathways that ultimately employ such chiral lithium-based reagents. researchgate.netdatapdf.com The stereoselective addition of organometallic reagents to carbonyls or other prochiral centers is a key strategy for building chiral centers, and the specific organometallic reagent used is often generated in situ from precursors. researchgate.net

Electrophilic Substitution Reactions

The carbon-mercury bond in dibutylmercury can be cleaved by electrophiles, making it a substrate for electrophilic substitution reactions. thieme-connect.dedatapdf.com In these reactions, an electrophile replaces the mercury-containing moiety.

A notable example is the acylation of dibutylmercury. The reaction of dibutylmercury with an acyl chloride, such as pentanoyl chloride, in the presence of a Lewis acid catalyst like aluminum bromide, results in the formation of a ketone. thieme-connect.de This specific reaction proceeds with a high yield of 80%. thieme-connect.de Another documented electrophilic substitution involves the reaction of dibutylmercury with a triarylsulfonium perchlorate (B79767), where the organomercurial acts as the nucleophilic alkylating agent. acs.org

Table 2: Electrophilic Substitution of Dibutylmercury

Reactant 1 Electrophile Catalyst Product Yield Reference
Dibutylmercury Pentanoyl chloride Aluminum bromide (AlBr₃) 5-Nonanone 80% thieme-connect.de

Future Directions and Advanced Research Frontiers

Development of Novel Synthetic Routes

The traditional synthesis of dibutyl mercury has relied on established organometallic reactions. One common method involves the reaction of mercuric chloride with a butylating agent such as butyl lithium or sodium butoxide in an organic solvent. thieme-connect.de Another approach involves the alkylation of mercury salts using butyl halides under controlled conditions. thieme-connect.de

A patented method describes a broader approach for preparing diorganic mercury compounds, including this compound. This process involves the disproportionation of an organic mercury salt by contacting it with a polyamine, such as ethylenediamine (B42938) or triethylenetetraamine, in an aqueous medium. This reaction yields the water-insoluble diorganic mercury compound and a water-soluble mercury-polyamine complex.

Future research in this area is focused on developing more efficient, selective, and safer synthetic methodologies. The exploration of novel catalysts and reaction media to improve yield and reduce hazardous byproducts is a key area of investigation. The development of synthetic routes that allow for precise control over the formation of the carbon-mercury bond remains a significant goal for chemists.

Synthetic Method Reactants Key Features Reference
Grignard-type ReactionMercuric chloride, Butyl lithium/Sodium butoxideCommon laboratory-scale synthesis thieme-connect.de
AlkylationMercury salts, Butyl halidesControlled alkylation process thieme-connect.de
DisproportionationOrganic mercury salt, PolyamineAqueous reaction medium, forms a water-soluble complex
Exchange ReactionChloromercurated ferrocene (B1249389), AlkyllithiumUsed for preparing lithiated ferrocene derivatives, which can then be used in further syntheses dtic.mil

Advanced Spectroscopic Techniques for Elucidating Reaction Intermediates

Understanding the transient species and intermediates formed during the reactions of this compound is crucial for controlling its reactivity. Various spectroscopic techniques are employed to characterize organomercury compounds. Standard methods include Infrared (IR) spectroscopy, which provides information about the vibrational modes of the molecule, and Nuclear Magnetic Resonance (NMR) spectroscopy, which helps in determining the structure. dtic.mil Mass spectrometry is also a vital tool for determining the molecular weight and fragmentation patterns. researchgate.net

Advanced spectroscopic techniques are being explored to gain deeper insights into the reaction mechanisms of organometallic compounds. Techniques such as in-situ and time-resolved spectroscopy could provide real-time information about the formation and decay of reaction intermediates. epa.gov Electron Spectroscopy for Chemical Analysis (ESCA), also known as X-ray Photoelectron Spectroscopy (XPS), has been used to study the core electron binding energies in this compound in the gas phase, providing insights into its electronic structure and charge polarization. researchgate.net

Future research will likely involve the application of more sophisticated spectroscopic methods to study this compound. The use of techniques like Sum Frequency Generation (SFG) and Polarization Modulation-Infrared Reflection Absorption Spectroscopy (PM-IRRAS) could offer detailed information about surface species and intermediates in catalytic processes involving this compound. epa.gov

Spectroscopic Technique Information Obtained Relevance to this compound Reference
Infrared (IR) SpectroscopyVibrational modes of bondsCharacterization of the molecular structure researchgate.net
Nuclear Magnetic Resonance (NMR) SpectroscopyChemical environment of nuclei (¹H, ¹³C)Structural elucidation dtic.mil
Mass SpectrometryMolecular weight and fragmentation patternIdentification and confirmation of the compound researchgate.net
Electron Spectroscopy for Chemical Analysis (ESCA)Core electron binding energiesUnderstanding electronic structure and charge distribution researchgate.net

Refined Computational Models for Predicting Reactivity and Stability

Computational chemistry offers a powerful tool for understanding the fundamental properties of molecules like this compound. Theoretical models can predict molecular geometry, electronic structure, and reactivity, complementing experimental findings. A computational chemistry investigation into mercury(II) bis(N,N-dialkyldithiocarbamato) compounds has demonstrated the utility of such methods in understanding intermolecular interactions in mercury complexes. smolecule.com

The development of accurate force fields is essential for molecular simulations of organomercury compounds. Such force fields can be used to predict thermodynamic properties, which are important for understanding the behavior of these compounds in various environments. researchgate.net A computational study has been conducted on butyllithium (B86547) and this compound, focusing on charge polarization as reflected by ESCA shifts. researchgate.net

Future efforts in this domain will focus on developing more refined and predictive computational models specifically for this compound. These models could be used to simulate reaction pathways, predict the stability of intermediates, and understand the factors governing its reactivity. The application of quantum mechanical calculations and molecular dynamics simulations will be instrumental in achieving these goals. A review of theoretical studies on mercury adsorption and oxidation highlights the potential of computational chemistry to design and modify materials for specific applications. dntb.gov.ua

Computational Method Focus of Study Key Findings/Applications Reference
Computational Chemistry InvestigationIntermolecular interactions in mercury(II) dithiocarbamato compoundsDemonstrated the utility of computational methods for understanding mercury complexes smolecule.com
Force Field DevelopmentThermodynamic properties of organic mercury compoundsEnables prediction of properties like solubility through molecular simulation researchgate.net
ESCA Shift AnalysisCharge polarization in butyllithium and this compoundProvided insights into the electronic structure researchgate.net
Review of Theoretical StudiesMercury adsorption and oxidation mechanismsOutlined the role of computational chemistry in designing mercury removal materials dntb.gov.ua

Exploration of Catalytic Applications (non-biological)

This compound has been noted for its use as a catalyst in certain chemical reactions. researchgate.net Organomercury compounds, in general, have been explored for their catalytic activity in various organic transformations. However, due to their toxicity, their use has been largely replaced by less hazardous alternatives.

The catalytic potential of this compound lies in its ability to participate in transmetalation reactions and influence the formation of new chemical bonds. While specific non-biological catalytic applications of this compound are not extensively documented in recent literature, the fundamental reactivity of the Hg-C bond suggests potential for specialized applications where its unique properties are required. For instance, organomercury compounds have historically been used in certain polymerization reactions.

Q & A

Basic Research Questions

Q. What are the primary synthetic pathways for dibutyl mercury, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves organomercuration reactions, such as the Grignard reaction between mercury halides and butyllithium. Key variables include temperature (optimized at −78°C to avoid side reactions), solvent polarity (e.g., diethyl ether vs. THF), and stoichiometric ratios. Purity is assessed via NMR (e.g., δ²⁰²Hg coupling patterns) and elemental analysis .
  • Data Consideration : Comparative yield tables under varying conditions (e.g., solvent, catalyst) should be included to identify optimal protocols.

Q. What analytical techniques are most effective for detecting this compound in environmental or biological matrices?

  • Methodological Answer : Gas chromatography coupled with cold-vapor atomic fluorescence spectroscopy (GC-CVAFS) is preferred for trace-level detection. Solid-phase microextraction (SPME) is used for sample pre-concentration. Validation requires spike-and-recovery experiments and comparison to certified reference materials (CRMs) .
  • Data Contradictions : Discrepancies in recovery rates (e.g., 70–120%) across matrices may arise due to lipid interference in biological samples, necessitating matrix-matched calibrations .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in this compound’s neurotoxic effects across in vitro and in vivo models?

  • Methodological Answer : Use transgenic neuronal cell lines (e.g., SH-SY5Y) to isolate mercury’s interaction with sulfhydryl groups in proteins. Compare results to in vivo zebrafish models exposed to this compound at LD₅₀ levels. Confounding factors (e.g., blood-brain barrier permeability) require pharmacokinetic modeling (PBPK) to reconcile interspecies differences .
  • Data Gaps : Limited human biomonitoring data (e.g., urinary calculi analysis) highlight the need for non-invasive biomarkers .

Q. What mixed-methods approaches are suitable for integrating this compound’s environmental fate data with human exposure risk assessments?

  • Methodological Answer : Combine quantitative LC-MS/MS measurements of this compound in soil/water with qualitative surveys of occupational exposure pathways (e.g., agricultural or industrial use). Spatial analysis tools (GIS) can map contamination hotspots, while probabilistic risk models (Monte Carlo simulations) quantify uncertainty in exposure thresholds .
  • Challenges : Discrepancies in emission inventories (e.g., incomplete reporting from artisanal gold mining) limit model accuracy .

Q. How can systematic reviews address biases in historical toxicological data on this compound?

  • Methodological Answer : Apply PRISMA guidelines to screen studies for methodological rigor (e.g., blinding, sample size justification). Use meta-regression to adjust for publication bias, focusing on endpoints like renal toxicity or genotoxicity. Exclude studies lacking CRMs or validated analytical protocols .
  • Example Framework :

Inclusion CriteriaExclusion Criteria
Peer-reviewed journals (2000–2023)Non-English studies without verified translations
Explicit QA/QC protocolsStudies using unvalidated detection methods

Data and Research Design Considerations

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Use nonlinear regression (e.g., Hill equation) to model sigmoidal dose-response curves. Bootstrap resampling (1,000 iterations) accounts for small sample sizes. For censored data (e.g., sub-threshold exposures), Tobit regression is recommended .

Q. How should researchers design experiments to minimize artifacts in this compound stability studies?

  • Methodological Answer : Conduct stability tests under controlled light, temperature, and humidity. Use deuterated solvents (e.g., DMSO-d₆) in NMR to track degradation byproducts. Accelerated stability studies (40°C/75% RH for 6 months) predict long-term storage effects .

Research Prioritization and Funding

Q. Which data gaps identified by ATSDR’s CERCLA mandate are most critical for this compound research?

  • Methodological Answer : Prioritize studies on (1) developmental neurotoxicity using placental transfer models and (2) interactions with co-pollutants (e.g., methylmercury) in aquatic ecosystems. Leverage NIH grants focused on heavy metal toxicokinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.